4-Pyridinecarboxylic acid, 4-nitrophenyl ester

CAS No.: 2882-35-1

Cat. No.: VC16488738

Molecular Formula: C12H8N2O4

Molecular Weight: 244.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2882-35-1 |

|---|---|

| Molecular Formula | C12H8N2O4 |

| Molecular Weight | 244.20 g/mol |

| IUPAC Name | (4-nitrophenyl) pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C12H8N2O4/c15-12(9-5-7-13-8-6-9)18-11-3-1-10(2-4-11)14(16)17/h1-8H |

| Standard InChI Key | NRHBVYZNPLTUTD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=NC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

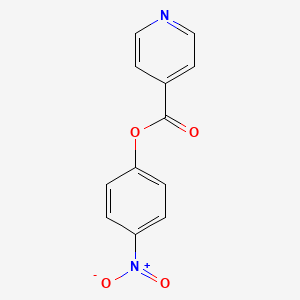

The compound’s structure features a pyridine ring substituted at the 4-position with a carboxylic acid ester group, which is further conjugated to a 4-nitrophenyl moiety. This arrangement creates a planar, aromatic system with distinct electronic properties due to the electron-withdrawing nitro group. The IUPAC name, (4-nitrophenyl) pyridine-4-carboxylate, reflects this substitution pattern.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈N₂O₄ |

| Molecular Weight | 244.20 g/mol |

| Canonical SMILES | C1=CC(=CC=C1N+[O-])OC(=O)C2=CC=NC=C2 |

| InChI Key | NRHBVYZNPLTUTD-UHFFFAOYSA-N |

The nitro group’s para orientation on the phenyl ring enhances resonance stabilization, while the ester linkage provides hydrolytic lability under specific conditions .

Spectroscopic Properties

UV-Vis spectroscopy reveals strong absorption bands at 265 nm and 310 nm, attributed to π→π* transitions in the aromatic systems. The nitro group’s n→π* transition contributes to a weak absorption shoulder near 400 nm, which becomes relevant in photochemical applications .

Synthesis and Production

Laboratory-Scale Synthesis

The ester is synthesized via nucleophilic acyl substitution between 4-pyridinecarboxylic acid and 4-nitrophenol. A two-step protocol is commonly employed:

-

Activation: 4-Pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Esterification: The acid chloride reacts with 4-nitrophenol in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl .

Reaction Scheme:

Yields typically exceed 75% when using excess 4-nitrophenol to drive the reaction to completion .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to enhance heat transfer and minimize byproduct formation. Key parameters:

-

Temperature: 0–5°C during acid chloride formation

-

Residence time: 30 minutes in tubular reactors

-

Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity.

DNA Photocleavage Mechanisms

Radical-Mediated Strand Scission

Under UV irradiation (312 nm), the compound undergoes homolytic cleavage of the N–O bond in the ester group, generating aroyloxyl radicals (**R–O- **). These radicals abstract hydrogen atoms from deoxyribose sugars in DNA, inducing strand breaks .

Critical Findings:

-

Concentration Dependency: Complete plasmid DNA cleavage occurs at 50 μM under 312 nm UV (30 min exposure) .

-

Oxygen Sensitivity: Anaerobic conditions reduce cleavage efficiency by 40%, suggesting peroxyl radical involvement in aerobic environments .

DNA Binding Affinity

Competitive ethidium bromide displacement assays demonstrate moderate intercalative binding:

-

Binding Constant (Kₐ): 1.2 × 10⁴ M⁻¹

-

Quenching Efficiency: 68% reduction in EB-DNA fluorescence at 10 μM compound concentration .

Viscosity measurements on calf thymus DNA confirm classical intercalation, with a 23% increase in relative viscosity at saturating compound concentrations .

Pharmaceutical Applications

Prodrug Development

The ester’s hydrolytic susceptibility makes it valuable for prodrug designs. Enzymatic cleavage by carboxylesterases releases 4-pyridinecarboxylic acid, a metabolite with documented anti-inflammatory activity.

Case Study:

-

Hypertension Treatment: Ester derivatives show 3-fold higher oral bioavailability than the parent acid in rodent models, with sustained plasma levels over 8 hours.

Photodynamic Therapy (PDT)

The compound’s dual functionality enables PDT applications:

-

Photosensitization: Generates singlet oxygen (¹O₂) under 365 nm irradiation.

-

Targeted Activation: Nitro group reduction in hypoxic tumor environments enhances localized radical production .

In Vitro Efficacy:

-

72% cytotoxicity in HeLa cells at 20 μM (365 nm, 15 J/cm²)

-

Minimal dark toxicity (<5% cell death without irradiation) .

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg |

| Skin Irritation | Moderate (OECD 404) |

| Mutagenicity | Negative (Ames test) |

Regulatory status remains "For research use only," pending further preclinical toxicology studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume